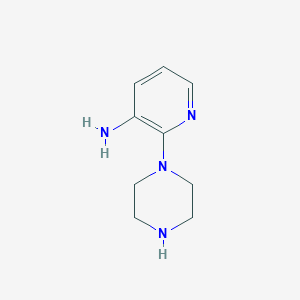

2-(Piperazin-1-yl)pyridin-3-amine

Vue d'ensemble

Description

2-(Piperazin-1-yl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C9H14N4 It consists of a pyridine ring substituted with an amine group at the 3-position and a piperazine ring at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pyridin-3-amine can be achieved through several methods:

Activité Biologique

2-(Piperazin-1-yl)pyridin-3-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a piperazine moiety linked to a pyridine ring, exhibits significant potential as an antimicrobial and anti-tubercular agent, among other activities.

Chemical Structure and Properties

The chemical formula of this compound is C9H14N4, with a molecular weight of 178.24 g/mol. The structural representation includes a piperazine ring attached to a pyridine ring at the 3-position, which influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H14N4 |

| Molecular Weight | 178.24 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study evaluated various piperazine derivatives against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics like ampicillin .

Case Study: Antimicrobial Evaluation

In a comparative study, several compounds were synthesized based on the piperazine scaffold. Among them, one derivative demonstrated significant antibacterial activity against Listeria monocytogenes and was more effective than existing treatments against MRSA and E. coli .

Anti-tubercular Activity

The compound has also been investigated for its anti-tubercular properties. A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, some compounds showed minimal inhibitory concentrations (MICs) as low as 3.45 µM, indicating potent anti-tubercular activity .

Table 2: Anti-tubercular Activity of Piperazine Derivatives

| Compound ID | MIC (µM) | Activity Level |

|---|---|---|

| Compound A | 3.45 | Highly Active |

| Compound B | 4.41 | Moderately Active |

| Compound C | 10.00 | Low Activity |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other piperazine-based antibiotics, it may disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : The amphiphilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Targeting Specific Enzymatic Pathways : Some derivatives have been shown to inhibit specific enzymes critical for bacterial survival.

Summary of Key Studies

- Antimicrobial Efficacy : A study demonstrated that certain derivatives were more potent than ampicillin against MRSA, highlighting their potential as alternative therapies .

- Synergistic Effects : Research indicated that combining piperazine derivatives with existing antibiotics could enhance efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring significantly influenced biological activity, suggesting that careful design can optimize therapeutic effects .

Future Directions

Further research is warranted to explore:

- The optimization of chemical structures for enhanced potency and reduced toxicity.

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

- The potential for these compounds in treating other infectious diseases beyond tuberculosis.

Applications De Recherche Scientifique

Medicinal Chemistry

Kinase Inhibition

One of the prominent applications of 2-(Piperazin-1-yl)pyridin-3-amine is its role as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Research published in the Journal of Medicinal Chemistry identified several analogues of this compound as potent inhibitors of Bruton's tyrosine kinase (BTK), which is a target for therapeutic intervention in certain cancers .

Dopamine Receptor Interaction

The compound's piperazine moiety allows it to interact with dopamine receptors, which are crucial for treating neurological disorders such as Parkinson's disease. Studies have shown that derivatives of this compound exhibit binding affinities for D2 and D3 dopamine receptors, indicating potential for developing treatments targeting these receptors .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown efficacy against various bacterial strains, including resistant ones such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Case Study: Antimicrobial Evaluation

A comparative study synthesized multiple derivatives based on the piperazine scaffold. Among them, one derivative demonstrated significant antibacterial activity against Listeria monocytogenes and was notably more effective than conventional antibiotics like ampicillin .

| Compound ID | MIC (µM) | Activity Level |

|---|---|---|

| Compound A | 3.45 | Highly Active |

| Compound B | 4.41 | Moderately Active |

| Compound C | 10.00 | Low Activity |

This table summarizes the minimum inhibitory concentrations (MICs) of selected derivatives, highlighting their potential as alternative therapies against resistant bacterial infections.

Anti-tubercular Activity

The compound has also been investigated for its anti-tubercular properties. A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds showing MICs as low as 3.45 µM, indicating potent anti-tubercular activity .

Material Science Applications

Beyond medicinal uses, this compound is being explored in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique structural features allow it to be integrated into electronic materials, potentially improving their efficiency and performance.

Summary of Key Studies

- Kinase Inhibition : Derivatives show potent inhibition of Bruton's tyrosine kinase .

- Antimicrobial Efficacy : Certain derivatives outperform conventional antibiotics against resistant strains .

- Anti-tubercular Activity : Compounds demonstrate significant activity against Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

2-piperazin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRPCPYROZNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439196 | |

| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-62-5 | |

| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.